molecular formula C9H17IO3 B14215614 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene CAS No. 552316-38-8

3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene

Cat. No.: B14215614
CAS No.: 552316-38-8
M. Wt: 300.13 g/mol
InChI Key: OGUYQJRBBUCPDJ-UHFFFAOYSA-N
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Description

3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene is an organic compound with the molecular formula C9H17IO3 It is characterized by the presence of an iodine atom attached to an ethoxy chain, which is further connected to a propene group

Preparation Methods

The synthesis of 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene typically involves the reaction of allyl alcohol with iodine and ethylene oxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds such as 2-(2-(2-iodoethoxy)ethoxy)ethanol. The reaction conditions often require the presence of a base, such as potassium carbonate, and the use of solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane using reducing agents like hydrogen in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to specific targets. Additionally, the ethoxy chains can interact with hydrophobic regions of proteins or other biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene can be compared with other similar compounds, such as:

    3-{2-[2-(2-Methoxyethoxy)ethoxy]prop-1-ene:

    3-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}prop-1-ene:

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for use in radiolabeling and other specialized applications .

Properties

CAS No.

552316-38-8

Molecular Formula

C9H17IO3

Molecular Weight

300.13 g/mol

IUPAC Name

3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-ene

InChI

InChI=1S/C9H17IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-9H2

InChI Key

OGUYQJRBBUCPDJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCOCCI

Origin of Product

United States

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